N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Lipophilicity CNS penetration ADME prediction

A differentiated, small-molecule benzo[c][1,2,5]thiadiazole-4-sulfonamide for CNS drug discovery. Its unique thiophen-2-yl-cyclopentyl substituent delivers a calculated logP of 3.0 and MW of 365.5 Da, ideally positioned within CNS MPO space (logP 2-4, MW<400, HBD≤3)[reference:0][reference:1]. This chemotype, distinct from VU0255035 (ΔlogP ~2.3, ~200-fold partition coefficient shift), enables scaffold-hopping and matched molecular pair analysis for calibrating in-silico ADME models. The polarizable thiophene sulfur supports unique interactions (sulfur-π, chalcogen bonding) in aromatic or methionine-rich binding pockets. Procure this research-use-only compound to advance structure-based design, crystallography, or CNS-targeted library building.

Molecular Formula C15H15N3O2S3
Molecular Weight 365.48
CAS No. 2034384-03-5
Cat. No. B2865805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
CAS2034384-03-5
Molecular FormulaC15H15N3O2S3
Molecular Weight365.48
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=CS2)NS(=O)(=O)C3=CC=CC4=NSN=C43
InChIInChI=1S/C15H15N3O2S3/c19-23(20,12-6-3-5-11-14(12)17-22-16-11)18-15(8-1-2-9-15)13-7-4-10-21-13/h3-7,10,18H,1-2,8-9H2
InChIKeyAWAMCNVSRDEPHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (CAS 2034384-03-5) – Structural and Physicochemical Baseline for Procurement Decision-Making


N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide (CAS 2034384-03-5) is a synthetic small molecule belonging to the benzo[c][1,2,5]thiadiazole-4-sulfonamide class. Its structure incorporates a 2,1,3-benzothiadiazole core, a sulfonamide linker, and a sterically constrained 1-(thiophen-2-yl)cyclopentyl amine substituent [1]. Computed properties include a molecular weight of 365.5 g/mol, XLogP3 of 3.0, one hydrogen bond donor, seven hydrogen bond acceptors, and four rotatable bonds [1]. The compound is registered in the PubChem database (CID 121016602) with a creation date of 2016-06-17, and is commercially available from multiple chemical suppliers for research use [1][2].

Why Generic Substitution of N-(1-(Thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide Fails: Critical Structural and Physicochemical Differentiation from Closest Analogs


Within the benzo[c][1,2,5]thiadiazole-4-sulfonamide family, even closely spaced analogs exhibit fundamentally divergent physicochemical and pharmacological profiles that preclude interchangeable use. The target compound's unique combination of a cyclopentyl ring (providing conformational constraint) and a thiophen-2-yl substituent (contributing π-electron density and potential sulfur-mediated interactions) is absent in comparator molecules [1]. For instance, VU0255035 (CAS 1135243-19-4) replaces this group with a polar, high-molecular-weight pyridinyl-piperazinyl-propanone chain, yielding a calculated logP of 0.7 versus 3.0 for the target compound—a 2.3 log unit difference that translates to an approximately 200-fold difference in octanol-water partition coefficient [1][2]. Similarly, the benzenesulfonamide analog (CAS 2034506-74-4) lacks the electron-deficient benzothiadiazole core entirely, eliminating key π-stacking and hydrogen-bond acceptor capacity . These structural differences directly impact target engagement, CNS penetration potential, metabolic stability, and synthetic tractability, making generic substitution scientifically unjustified without explicit, assay-matched comparative data.

N-(1-(Thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide: Quantitative Differentiation Evidence Against Closest Comparators


Lipophilicity Advantage: XLogP3 of 3.0 vs. 0.7 for VU0255035 Enables Distinct ADME and CNS Penetration Profiles

The target compound (CAS 2034384-03-5) exhibits a computed XLogP3 of 3.0, compared to 0.7 for the closest well-characterized analog VU0255035 (CAS 1135243-19-4), a difference of 2.3 log units [1][2]. In the context of CNS drug-likeness, where optimal logP values range from 2 to 4 (Wager et al., 2010), the target compound falls within the favorable window while VU0255035 lies substantially below it. This predicts markedly higher passive membrane permeability and blood-brain barrier partitioning potential for the target compound. Additionally, the target compound's lower molecular weight (365.5 vs. 432.5 g/mol) and reduced topological polar surface area (computed TPSA approximately 120 Ų vs. approximately 150 Ų) further support superior CNS penetration based on established multiparameter optimization scores [1][2].

Lipophilicity CNS penetration ADME prediction

Molecular Weight and Hydrogen-Bonding Capacity Differentiation: Target Compound (365.5 Da, 1 HBD, 7 HBA) vs. VU0255035 (432.5 Da, 2 HBD, 9 HBA)

The target compound possesses a molecular weight of 365.5 g/mol with 1 hydrogen bond donor and 7 hydrogen bond acceptors, compared to VU0255035 at 432.5 g/mol with 2 donors and 9 acceptors [1][2]. The 67-Da mass reduction and halved hydrogen-bond donor count for the target compound significantly improve ligand efficiency metrics when normalized by heavy atom count. This lighter, less polar scaffold is preferable in fragment-based or lead-like screening collections where lower molecular complexity facilitates subsequent optimization. The benzenesulfonamide analog (CAS 2034506-74-4, MW 307.4) is even smaller but lacks the benzothiadiazole core's dual hydrogen-bond acceptor pharmacophore (the thiadiazole ring nitrogen atoms), eliminating a key recognition element present in both the target compound and VU0255035 .

Drug-likeness Lead optimization Fragment-based screening

Conformational Constraint and π-Electron Surface: Cyclopentyl-Thiophene Motif vs. Linear or Piperazinyl Substituents

The target compound's 1-(thiophen-2-yl)cyclopentyl substituent introduces a spiro-like conformational constraint that preorganizes the thiophene ring in a fixed spatial orientation relative to the sulfonamide-benzothiadiazole core. This contrasts with the flexible propyl-piperazinyl-pyridinyl chain of VU0255035 [1], which can adopt numerous low-energy conformations. In the context of target engagement, conformationally constrained ligands typically exhibit lower entropic penalties upon binding and potentially improved selectivity [2]. The cyclopentyl ring also shields the sulfonamide NH from metabolic N-dealkylation pathways, a vulnerability of linear alkyl sulfonamides. Furthermore, the thiophene sulfur atom provides a distinct polarizable interaction surface not present in N-cyclopentyl-2,1,3-benzothiadiazole-4-sulfonamide (which lacks any heteroaryl group on the cyclopentyl ring), potentially enabling unique cation-π or sulfur-π interactions with target protein binding sites [3].

Conformational restriction Scaffold novelty Structure-based design

Benzothiadiazole Core Integrity: Sulfonamide-4 vs. Sulfonamide-5/7 Positional Isomers and Core-Modified Analogs

The target compound features sulfonamide attachment at the 4-position of the 2,1,3-benzothiadiazole ring, which is the same attachment point as the well-characterized NRP1 antagonist EG00229 (IC50 = 2.91 μM in VEGFA-NRP1 binding assay) [1]. However, EG00229 utilizes a thiophene-2-carbonyl-L-arginine substituent (MW 480.6) rather than the thiophenyl-cyclopentyl group, resulting in a markedly different pharmacological profile—NRP1 antagonism with no reported M1 mAChR activity [1]. Conversely, VU0255035 employs the isomeric sulfonamide-7 attachment (though literature variably designates this as 4- or 7-sulfonamide), and demonstrates M1 mAChR antagonism with IC50 = 130-690 nM [2][3]. The 4-sulfonamide positional isomer present in the target compound may orient the thiophenyl-cyclopentyl group into a distinct vector trajectory compared to the 7-isomer, potentially accessing different binding site subpockets. This positional and substituent-based differentiation is critical for target selectivity and cannot be predicted by simple analoging without experimental validation.

Positional isomerism Pharmacophore integrity Structure-activity relationship

Optimal Research and Industrial Application Scenarios for N-(1-(Thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide Based on Quantified Differentiation Evidence


CNS-Penetrant Lead Identification Screening Libraries

With a computed logP of 3.0, molecular weight of 365.5 Da, and only one hydrogen bond donor, the target compound occupies the favorable CNS multiparameter optimization space that VU0255035 (logP 0.7, MW 432.5) fails to achieve [1]. For neuroscience-focused screening campaigns seeking blood-brain barrier-penetrant hits, this compound offers a differentiated starting point. Procurement for CNS-targeted libraries is supported by the compound's alignment with empirically validated CNS drug-like property thresholds (logP 2-4, MW < 400, HBD ≤ 3) derived from analysis of marketed CNS drugs [1].

Scaffold-Hopping and Core Replacement in M1 mAChR or NRP1 Antagonist Programs

The benzothiadiazole-4-sulfonamide core is validated in both M1 mAChR antagonism (VU0255035, IC50 = 130 nM) and NRP1 antagonism (EG00229, IC50 = 2.91 μM) [2][3]. However, the target compound's unique thiophenyl-cyclopentyl substituent represents a structurally distinct chemotype not previously evaluated in these target families. Procuring this compound enables scaffold-hopping studies to assess whether the conformationally constrained, lipophilic amine substituent can achieve improved selectivity or pharmacokinetic properties relative to the flexible polar chains of existing tool compounds [2][3].

Structure-Based Design Leveraging Thiophene Sulfur as a Polarizable Pharmacophore

The thiophene-2-yl group provides a polarizable sulfur atom capable of engaging in sulfur-π, cation-π, and chalcogen bonding interactions that are absent from both the N-cyclopentyl analog (no heteroaryl group) and VU0255035 (pyridine nitrogen donor) [1][2]. In structure-based drug design targeting binding pockets with methionine-rich or aromatic subpockets (e.g., kinase hinge regions, GPCR allosteric sites), the thiophene sulfur offers a distinct interaction modality. Procurement is warranted for crystallography or cryo-EM fragment screening campaigns where sulfur anomalous scattering can also aid phasing [1].

Physicochemical Property Benchmarking and ADME Model Calibration

The substantial lipophilicity gap (ΔXLogP3 = 2.3) between the target compound and VU0255035, despite shared benzothiadiazole-4-sulfonamide cores, provides an experimentally tractable matched molecular pair for calibrating in silico ADME models [1][2]. By procuring both compounds and measuring experimental logD, PAMPA permeability, microsomal stability, and plasma protein binding in parallel, research groups can generate high-quality training data to improve the predictive accuracy of CNS penetration models. The target compound's limited published biological data further increases its value as an independent test case for model validation [1].

Quote Request

Request a Quote for N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.